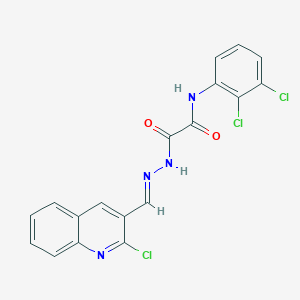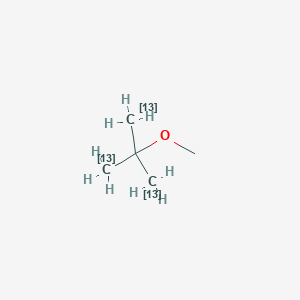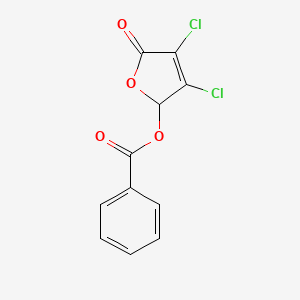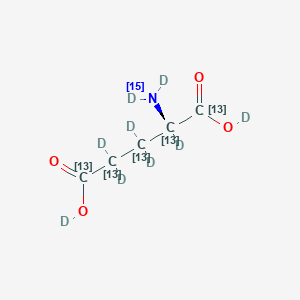
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate is a labeled compound used in various scientific research applications. This compound is a derivative of L-glutamine, where specific hydrogen atoms are replaced with deuterium and carbon-13 isotopes, and nitrogen-15 is incorporated into the amino group. The isotopic labeling makes it a valuable tool for studying metabolic pathways, protein synthesis, and other biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate involves the incorporation of stable isotopes into the L-glutamine moleculeThe reaction conditions often involve the use of deuterated reagents and solvents, as well as specialized catalysts to ensure the selective incorporation of isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the isotopic labeling is consistent and accurate. The production facilities are equipped with advanced analytical instruments to monitor the synthesis process and verify the final product’s isotopic composition.
Analyse Chemischer Reaktionen
Types of Reactions
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted amino acids.
Wissenschaftliche Forschungsanwendungen
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate has numerous applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: Helps in understanding metabolic pathways and protein synthesis by tracking the incorporation of isotopes into biomolecules.
Medicine: Utilized in metabolic studies to investigate disease mechanisms and drug metabolism.
Industry: Employed in the development of new materials and chemical processes, particularly in the field of stable isotope labeling
Wirkmechanismus
The mechanism of action of dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate involves its incorporation into biological molecules, where it acts as a stable isotope tracer. The labeled compound is metabolized similarly to its non-labeled counterpart, allowing researchers to track its distribution and transformation within biological systems. The molecular targets and pathways involved include amino acid metabolism, protein synthesis, and various enzymatic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamine: The non-labeled version of the compound.
L-Glutamine-[13C5,15N2,d10]: Another isotopically labeled version with different isotopic composition.
Dehydro Folic Acid 1,5-Dimethyl Ester-13C5,15N: A labeled compound used in similar research applications
Uniqueness
Dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate is unique due to its specific isotopic labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. The combination of deuterium, carbon-13, and nitrogen-15 isotopes allows for detailed analysis of molecular structures and metabolic pathways, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C5H9NO4 |
|---|---|
Molekulargewicht |
162.141 g/mol |
IUPAC-Name |
dideuterio (4S)-2,2,3,3,4-pentadeuterio-4-(dideuterio(15N)amino)(1,2,3,4,5-13C5)pentanedioate |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1/hD4 |
InChI-Schlüssel |
WHUUTDBJXJRKMK-FPOKHKPFSA-N |
Isomerische SMILES |
[2H][13C@@]([13C](=O)O[2H])([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)O[2H])[15N]([2H])[2H] |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane](/img/structure/B12055730.png)
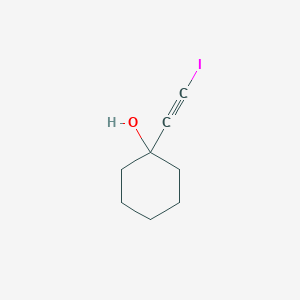

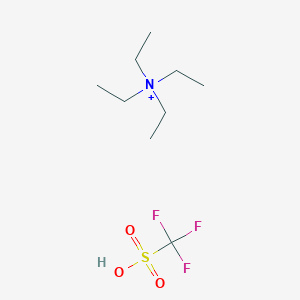


![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B12055764.png)
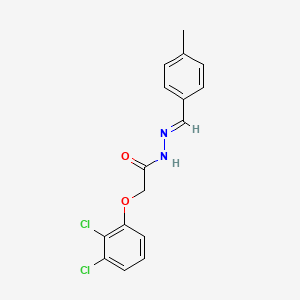
![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)

